3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide
Description
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C22H19N3O5S/c1-24(13-14-11-19(26)23-17-7-3-2-6-16(14)17)20(27)8-9-25-21(28)18(31-22(25)29)12-15-5-4-10-30-15/h2-7,10-12H,8-9,13H2,1H3,(H,23,26)/b18-12- |
InChI Key |
CWQJMMVPOQVGTO-PDGQHHTCSA-N |
Isomeric SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)/C(=C/C4=CC=CO4)/SC3=O |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 3-[2-Oxoquinolin-1(2H)-yl]propanoate
4-Hydroxyquinoline is treated with ethyl bromoacetate in the presence of a base (e.g., KCO) to form the ethyl ester.
Reaction conditions :
Hydrazide Formation
The ester intermediate is converted to the hydrazide by refluxing with hydrazine hydrate in ethanol:
Conditions :
Propanamide Synthesis
The hydrazide undergoes coupling with N-methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):
Key parameters :
-
Activation: DCC (1.1 equiv), NHS (1.1 equiv) in dry acetonitrile
-
Coupling: 0°C → room temperature, 12 hours
-
Purification: Column chromatography (CHCl/MeOH)
Synthesis of the 5-(Furan-2-ylmethylidene)thiazolidin-2,4-dione Moiety
The thiazolidinone core is constructed via Knoevenagel condensation between rhodanine and furfural.
Preparation of 5-(Furan-2-ylmethylidene)-2-thioxothiazolidin-4-one
Rhodanine reacts with furfural in acetic acid with ammonium acetate as a catalyst:
Optimized conditions :
-
Molar ratio: 1:1 (rhodanine:furfural)
-
Catalyst: Ammonium acetate (1.2 equiv)
-
Solvent: Glacial acetic acid
-
Temperature: 70–80°C
-
Time: 3 hours
Coupling of Thiazolidinone and Propanamide Moieties
The final step involves alkylation or nucleophilic substitution to link the thiazolidinone and quinoline-propanamide units.
Alkylation of Thiazolidinone
The thiazolidinone is treated with a bromoalkyl intermediate of the propanamide under basic conditions:
Procedure :
-
Base: CsCO (2.5 equiv)
-
Solvent: Dry acetone
-
Temperature: Room temperature
-
Time: 24 hours
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic methods:
Critical Analysis of Synthetic Routes
Yield Optimization
Chemical Reactions Analysis
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols or other reduced derivatives.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of new materials for electronics or other applications.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares a thiazolidin-2,4-dione core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Thiazolidin-2,4-dione Derivatives
Pharmacological Activity
- Anticancer Potential: Compounds with thiazolidin-2,4-dione cores and aromatic substituents (e.g., benzylidene, furan) exhibit anticancer activity via mechanisms such as apoptosis induction and kinase inhibition . For example, compound 7b (IC50 = 1.61 µg/mL against HepG-2) and 5e (structure similar to the target compound) highlight the role of the thiazolidin-2,4-dione scaffold in cytotoxicity . The 2-hydroxyquinoline group in the target compound may enhance DNA intercalation or receptor binding compared to simpler aryl groups (e.g., phenyl or benzyl) .
- Role of Substituents: Furan vs. Quinoline vs. Phenyl: The quinoline moiety may improve lipophilicity and target affinity compared to phenyl groups, as seen in kinase inhibitors .
Structure-Activity Relationships (SAR)
Bulky groups (e.g., 4-methylbenzylidene in ) may improve selectivity for hydrophobic binding pockets.
Side Chain Modifications: The N-methylpropanamide group in the target compound likely reduces metabolic degradation compared to simpler acetamide derivatives . The 2-hydroxyquinoline moiety could facilitate hydrogen bonding with targets like topoisomerases or VEGF receptors .
Biological Activity
The compound 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various biological activities supported by empirical studies.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 410.4 g/mol. The structure includes a thiazolidine ring, a furan moiety, and a quinoline derivative, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with thiazolidine derivatives under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with the reaction often requiring heating to facilitate product formation.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine and furan structures have shown strong activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticonvulsant Properties
Research has identified thiazolidinone derivatives as promising candidates for anticonvulsant activity. The presence of specific functional groups in the structure enhances their interaction with neuronal receptors, potentially modulating neurotransmitter release and providing therapeutic effects in seizure disorders .
Inhibition of Protein Kinases
This compound has been explored as a selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma. Binding studies have revealed that specific structural features contribute to its potency and selectivity against these enzymes, which are crucial in inflammatory and autoimmune responses .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidine moiety facilitates binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : Interaction with neuronal receptors alters neurotransmitter dynamics, offering potential in treating neurological disorders.
- Antibiofilm Activity : Compounds derived from thiazolidinones have shown significant antibiofilm properties against pathogens like Staphylococcus aureus, which is critical in chronic infections .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
